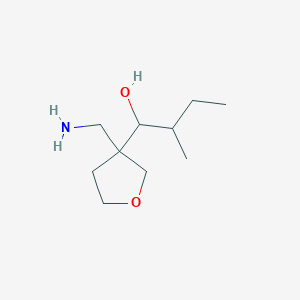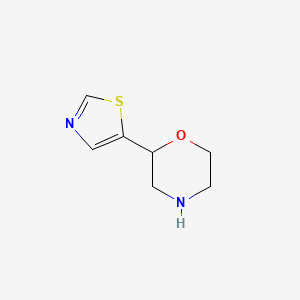
Ethyl 4-(3-aminophenyl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-aminophenyl)-4-oxobutanoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of butanoic acid, featuring an ethyl ester group, a ketone group, and an aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-aminophenyl)-4-oxobutanoate typically involves the esterification of 4-(3-aminophenyl)-4-oxobutanoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the synthesis might involve more efficient catalytic processes to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to produce this compound on a larger scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted by nucleophiles.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(3-aminophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 4-(3-aminophenyl)-4-oxobutanoate depends on its interaction with biological targets. The aminophenyl group can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Ethyl 4-(4-aminophenyl)-4-oxobutanoate: Similar structure but with the amino group in the para position.
Ethyl 4-(3-nitrophenyl)-4-oxobutanoate: Contains a nitro group instead of an amino group.
Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate: Contains a hydroxy group instead of an amino group.
Uniqueness: Ethyl 4-(3-aminophenyl)-4-oxobutanoate is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interaction with biological targets differently compared to its para or ortho analogs. This positional difference can lead to variations in biological activity and chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
ethyl 4-(3-aminophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7,13H2,1H3 |
InChIキー |
ISBKMOZLACFJHB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)
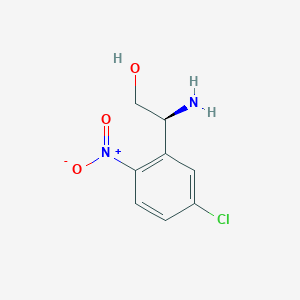
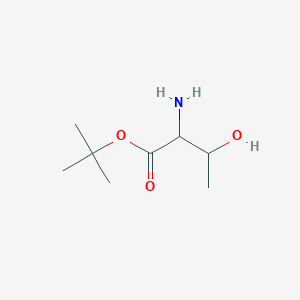
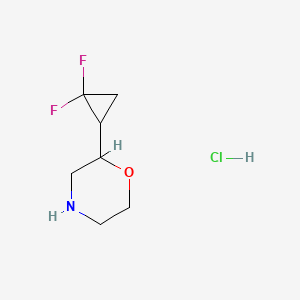
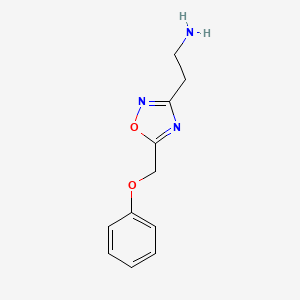
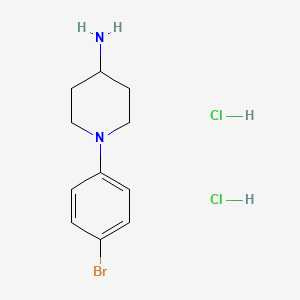
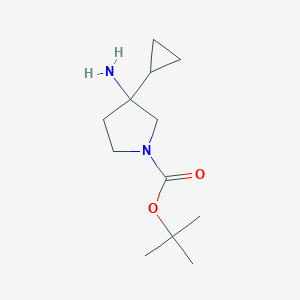
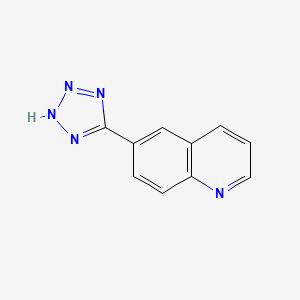
![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)
![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
